Enhanced Analgesic Potency Over ACTH(4-10) in Multiple Pain Models
Semax demonstrates superior analgesic potency compared to its parent fragment, ACTH(4-10). In a direct head-to-head study, Semax produced analgesia in a dose-dependent manner from 0.015 mg/kg to 0.5 mg/kg across three different pain models. In contrast, ACTH(4-10) was only effective at the single high dose of 0.5 mg/kg and only in two of the three models. This highlights a broader and more potent analgesic profile for Semax [1].
| Evidence Dimension | Analgesic Potency (Dose Range for Effect) |
|---|---|
| Target Compound Data | 0.015 - 0.500 mg/kg |
| Comparator Or Baseline | ACTH(4-10): 0.5 mg/kg only |
| Quantified Difference | Semax is effective across a 33-fold dose range, while ACTH(4-10) is effective only at 0.5 mg/kg. |
| Conditions | Rat hindpaw compression test; Mouse acetic acid writhing test |
Why This Matters
This demonstrates that the specific Pro-Gly-Pro substitution in Semax directly translates to a >33-fold increase in potency range, enabling more flexible and reliable experimental design for pain and neuroprotection research.
- [1] Ivanova, D. M., et al. (2007). Comparative study of analgesic potency of ACTH4-10 fragment and its analog semax. Bulletin of Experimental Biology and Medicine, 143(1), 5-8. View Source
